molecular formula C14H13N7O2 B11265247 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B11265247
M. Wt: 311.30 g/mol
InChI Key: JUATZVCRVWMTTL-UHFFFAOYSA-N
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Description

6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyrimidine ring substituted with a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by nitration to introduce the nitro group. The pyrimidine ring is then synthesized separately and functionalized with a pyridinylmethyl group. Finally, the two components are coupled under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrimidine and pyrazole rings can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]PYRIMIDIN-4-AMINE is unique due to the specific combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N7O2

Molecular Weight

311.30 g/mol

IUPAC Name

6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H13N7O2/c1-10-5-13(16-7-11-3-2-4-15-6-11)19-14(18-10)20-9-12(8-17-20)21(22)23/h2-6,8-9H,7H2,1H3,(H,16,18,19)

InChI Key

JUATZVCRVWMTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

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